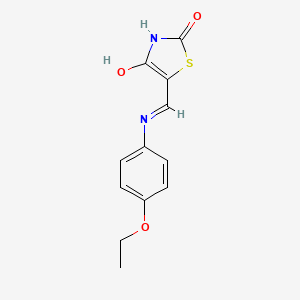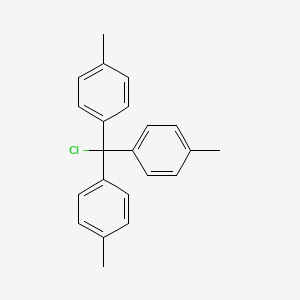
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is a complex organic compound that features a combination of bromine, iodine, and chlorine atoms attached to an aniline and benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide typically involves multiple steps, starting with the preparation of 4-bromoaniline. One common method for synthesizing 4-bromoaniline involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as a solvent .
The next step involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl iodide to form the intermediate compound. This reaction is typically conducted under mild conditions to ensure high yield and purity. Finally, the intermediate is reacted with 3-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck and Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-furyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-(2-chlorophenyl)vinyl-4-methylbenzamide
- N-(1-(4-Bromoanilino)carbonyl)-2-phenylvinyl-4-methylbenzamide
Uniqueness
N-(1-(4-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties
Propriétés
Numéro CAS |
303106-63-0 |
|---|---|
Formule moléculaire |
C15H11BrCl3IN2O |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
InChI |
InChI=1S/C15H11BrCl3IN2O/c16-10-4-6-12(7-5-10)21-14(15(17,18)19)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
Clé InChI |
LDFRUWNVISBCCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)

![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)
![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11974633.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)




